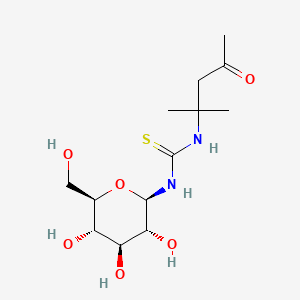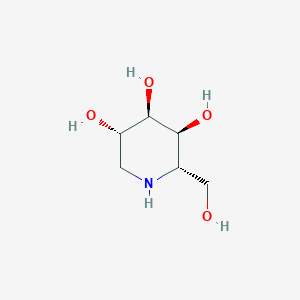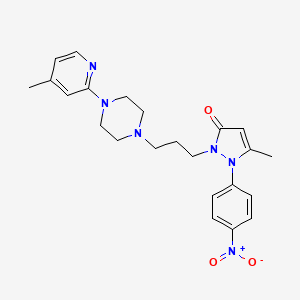
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide: is a synthetic organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of both benzoyl and dihydroxybenzoyl groups attached to a thiosemicarbazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide typically involves the condensation reaction between 2,5-dihydroxybenzoic acid and benzoyl chloride in the presence of thiosemicarbazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Formation of 2,5-dihydroxybenzoyl chloride by reacting 2,5-dihydroxybenzoic acid with thionyl chloride.
Step 2: Condensation of 2,5-dihydroxybenzoyl chloride with thiosemicarbazide to form the intermediate product.
Step 3: Reaction of the intermediate with benzoyl chloride to yield the final product, this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potent redox-active molecule. This property allows it to modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Gentisuric Acid:
2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide, it is known for its antioxidant properties.
Uniqueness: this compound is unique due to the presence of both benzoyl and dihydroxybenzoyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
220042-06-8 |
|---|---|
Molekularformel |
C15H13N3O4S |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
N-[[(2,5-dihydroxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13N3O4S/c19-10-6-7-12(20)11(8-10)14(22)17-18-15(23)16-13(21)9-4-2-1-3-5-9/h1-8,19-20H,(H,17,22)(H2,16,18,21,23) |
InChI-Schlüssel |
SZXFTNCIKTVNSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(C=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)






